Methyl2-amino-5-(N'-nitrocarbamimidamido)pentanoatehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride typically involves the esterification of NG-Nitro-D-arginine with methanol in the presence of hydrochloric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is carefully monitored, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition affects various cellular pathways and physiological processes, including vasodilation and immune response .
Comparison with Similar Compounds
Similar Compounds
NG-Nitro-L-arginine methyl ester hydrochloride: Similar structure but different stereochemistry.
NG-Nitro-L-arginine: Lacks the ester group.
NG-Monomethyl-L-arginine: Contains a methyl group instead of a nitro group.
Uniqueness
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit nitric oxide synthase with high specificity makes it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H16ClN5O4 |
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Molecular Weight |
269.69 g/mol |
IUPAC Name |
methyl 2-amino-5-[carbamimidoyl(nitro)amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-11(7(9)10)12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10);1H |
InChI Key |
QUMVIIAJMDRLJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCN(C(=N)N)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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